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dihydrochloride

CAS No.: 1028615-75-9

Cat. No.: B3075226

Get Quote

From Rational Design to Functional Validation

Executive Summary
This guide details the rational design, chemical synthesis, and biological validation of Activin

receptor-like kinase 5 (ALK5) inhibitors utilizing a pyridazine heteroaromatic core.[1][2] ALK5,

the type I receptor for Transforming Growth Factor-beta (TGF-β), is a pivotal target for fibrosis

and oncology.[2][3][4] While imidazole and pyrazole cores (e.g., SB-431542) are well-

established, the pyridazine scaffold offers distinct physicochemical advantages, including

improved solubility and novel intellectual property (IP) space, particularly for inhaled delivery

applications.

This protocol integrates Structure-Activity Relationship (SAR) insights with step-by-step

workflows for synthesis, biochemical screening (ADP-Glo™), and cellular profiling (Smad

phosphorylation).
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The Target: ALK5 Kinase Domain
ALK5 adopts a canonical protein kinase fold. The ATP-binding pocket is the primary target for

small-molecule inhibition.

Hinge Region: The inhibitor must form hydrogen bonds with the backbone of His283.

Selectivity Pocket: A hydrophobic sub-pocket adjacent to the ATP site is critical for selectivity

against p38 MAPK (a common off-target). The 5-chloro-2-fluorophenyl moiety is a "privileged

structure" that exploits this pocket efficiently.

Catalytic Residues: Interactions near Lys232 (catalytic lysine) stabilize the binding.

The Pyridazine Advantage
The pyridazine core (1,2-diazine) serves as a robust scaffold for "L-shaped" inhibitors.

N2 Nitrogen: Acts as a hydrogen bond acceptor for the His283 backbone amide.

C4/C6 Substitution: Allows orthogonal functionalization. C4 typically hosts the "selectivity

group" (aryl ring), while C6 (or C3 depending on numbering convention) hosts the "hinge

binding" motif or solubilizing tail.

Selectivity Strategy (ALK5 vs. p38 MAPK)
Both ALK5 and p38 MAPK share high sequence identity in the ATP pocket. Selectivity is

achieved by exploiting the slightly smaller "gatekeeper" residue in ALK5 (Ser280) compared to

p38 (Thr106), and subtle differences in the hydrophobic pocket shape.

Signaling Pathway Visualization
The following diagram illustrates the TGF-β signaling cascade and the specific intervention

point of ALK5 inhibitors.
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Caption: Canonical TGF-β/Smad signaling pathway showing ALK5 inhibition preventing

Smad2/3 phosphorylation and nuclear translocation.[5]

Chemical Synthesis Protocol
Objective: Synthesize a library of 4,6-disubstituted pyridazines. Key Reference:Pala et al., ACS

Med.[2] Chem. Lett. 2024 [1].[2]

General Synthetic Route
The synthesis typically proceeds via sequential cross-coupling reactions on a di-halo

pyridazine scaffold.

Step 1: Suzuki-Miyaura Coupling (Selectivity Pocket Installation)
Reactants: 3,6-dichloro-4-methylpyridazine (or similar core) + (5-chloro-2-

fluorophenyl)boronic acid.

Reagents: Pd(dppf)Cl₂·DCM (5 mol%), Na₂CO₃ (2M aq), 1,4-Dioxane.

Conditions: 90°C, 4-12 hours, Inert atmosphere (N₂).

Outcome: Installation of the aryl group at the preferred position (often C4 or C6 depending

on sterics/electronics).

Purification: Silica gel chromatography (Hexane/EtOAc).

Step 2: Buchwald-Hartwig Amination (Hinge Binder Installation)
Reactants: Intermediate from Step 1 + Substituted Aminopyridine or Aniline.

Reagents: Pd₂dba₃, Xantphos, Cs₂CO₃, Toluene/t-BuOH.

Conditions: 100°C, sealed tube, overnight.

Outcome: Formation of the C-N bond yielding the final inhibitor.
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Caption: Modular synthetic workflow for generating 4,6-disubstituted pyridazine ALK5 inhibitors.

Biological Validation Protocols
Biochemical Assay: ADP-Glo™ Kinase Assay
Purpose: Determine IC50 values against recombinant ALK5 kinase. Principle: Measures ADP

production (conversion of ATP) as a luminescent signal.

Materials:

Recombinant Human ALK5 (TGFβR1) Kinase Domain.

Substrate: Casein or Smad3 peptide.

ADP-Glo™ Kinase Assay Kit (Promega).

384-well white low-volume plates.

Protocol:

Preparation: Dilute compounds in DMSO (10-point dose response, starting at 10 µM).

Kinase Reaction:

Mix 2 µL of Compound + 2 µL of Enzyme (0.5 ng/µL final).

Incubate 15 min at RT.

Add 2 µL of ATP/Substrate mix (10 µM ATP final).

Incubate 60 min at RT.

ADP Detection:

Add 5 µL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.
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Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30

min.

Read: Measure Luminescence on a plate reader (e.g., EnVision).

Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

Cellular Assay: Smad2/3 Phosphorylation (Western Blot)
Purpose: Confirm target engagement in a cellular context.[6] Cell Line: A549 (Lung

Adenocarcinoma) or HaCaT (Keratinocytes).

Protocol:

Seeding: Seed A549 cells (2 x 10⁵ cells/well) in 6-well plates. Incubate 24h.

Starvation: Replace medium with serum-free DMEM for 4-16 hours (reduces basal

phosphorylation).

Treatment:

Pre-treat with Inhibitor (various concentrations) for 60 min.

Stimulate with TGF-β1 (5 ng/mL) for 60 min.

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.

Immunoblotting:

Primary Ab: Anti-Phospho-Smad2 (Ser465/467) (1:1000).

Control Ab: Anti-Total Smad2/3 and Anti-GAPDH.

Secondary Ab: HRP-conjugated anti-rabbit.[7]

Quantification: Normalize Phospho-signal to Total Smad signal.

Selectivity Profiling (Critical Step)
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To validate the pyridazine core's safety profile, test the lead compound against p38α MAPK

using the same ADP-Glo protocol but with p38α enzyme and substrate.

Target Profile: ALK5 IC50 < 50 nM; p38 MAPK IC50 > 1 µM (Selectivity Ratio > 20x).

Data Presentation & Analysis
Expected Results Table
Summarize your screening data in the following format:

Compound
ID

R1
(Selectivity
Pocket)

R2 (Hinge
Binder)

ALK5 IC50
(nM)

p38α IC50
(nM)

Selectivity
Ratio

Ref (SB-

431542)
2-F-phenyl Pyridin-2-yl 94 >10,000 >100

PZ-01

(Pyridazine)

5-Cl-2-F-

phenyl
Pyridin-4-yl 12 850 70

PZ-02

(Pyridazine)

5-Cl-2-F-

phenyl

3-Methyl-

Pyrazol
45 >10,000 >200

PZ-03

(Negative

Ctrl)

Phenyl Pyridin-4-yl >1000 N.D. N/A

Troubleshooting Guide
Low Potency: Check the orientation of the hinge binder. The pyridazine nitrogen must be

accessible to His283. Steric clash at the C3 position can disrupt this.

Poor Solubility: Pyridazine is generally soluble, but if R-groups are too lipophilic, introduce a

solubilizing tail (e.g., piperazine) on the hinge binder region.

High p38 Activity: The "selectivity pocket" substituent is likely too small. Ensure the 5-chloro-

2-fluorophenyl group is used, or try a bulkier equivalent like benzo[d][1,3]dioxole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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